3-(Deacetoxy)pancuronium is a chemical compound related to pancuronium, a well-known neuromuscular blocking agent used primarily in anesthesia. This compound is classified under the category of steroid esters, containing a steroid moiety with a carboxylic acid ester group. It is recognized for its role as a competitive antagonist at nicotinic acetylcholine receptors, facilitating muscle relaxation during surgical procedures.
3-(Deacetoxy)pancuronium is derived from pancuronium, which has been extensively studied and utilized in medical settings. Pancuronium itself is synthesized through various chemical methods that can be adapted to produce its derivatives, including 3-(Deacetoxy)pancuronium.
The synthesis of 3-(Deacetoxy)pancuronium typically involves the deacetylation of pancuronium. This can be achieved through several chemical reactions, often using hydrolysis methods or specific enzymatic processes to remove acetyl groups from the molecule.
The molecular structure of 3-(Deacetoxy)pancuronium can be visualized using X-ray crystallography or NMR spectroscopy. The compound retains the core steroid structure of pancuronium while lacking the acetyl groups at specific positions.
3-(Deacetoxy)pancuronium can participate in various chemical reactions typical for neuromuscular blocking agents, including:
3-(Deacetoxy)pancuronium acts as a competitive antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors without activating them. This prevents acetylcholine from eliciting muscle contraction, leading to muscle relaxation.
3-(Deacetoxy)pancuronium is primarily utilized in pharmacological research to study neuromuscular transmission and receptor interactions. Its applications include:
Pancuronium bromide, the parent compound of 3-(Deacetoxy)pancuronium, belongs to the aminosteroid class of nondepolarizing neuromuscular blocking agents. Its chemical architecture features a rigid androstane steroid nucleus with two quaternary ammonium groups at positions 2 and 16 (A-ring and D-ring respectively) and acetyl ester functionalities at positions 3 and 17. This structural configuration is essential for its competitive antagonism at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. The quaternary ammonium groups facilitate binding to the receptor's α-subunits through electrostatic interactions, while the steroid backbone provides optimal spatial separation between these cationic centers [1] [5] [7].
Derivatives of pancuronium are systematically categorized based on modifications to this core structure:
Table 1: Structural and Functional Characteristics of Pancuronium Derivatives
Compound | C3 Modification | C17 Modification | Quaternary Groups | Relative Potency | Primary Clinical Characteristics |
---|---|---|---|---|---|
Pancuronium | Acetate | Acetate | Dual N-methylpiperidinium | 1.0 (Reference) | Long-acting, moderate onset |
3-(Deacetoxy)pancuronium | Hydroxyl | Acetate | Dual N-methylpiperidinium | 0.2-0.3 | Intermediate onset, reduced duration |
17-Desacetylpancuronium | Acetate | Hydroxyl | Dual N-methylpiperidinium | 0.15-0.25 | Reduced potency, faster clearance |
Bis-desacetylpancuronium | Hydroxyl | Hydroxyl | Dual N-methylpiperidinium | 0.05-0.10 | Markedly reduced potency |
Vecuronium | Acetate | Hydroxyl | Dual N-methylpiperidinium | 0.8-1.0 | Intermediate duration, minimal CV effects |
The structural integrity of the C3 acetate group proves critical for optimal receptor binding. X-ray crystallographic studies demonstrate hydrogen bonding between the C3 carbonyl oxygen and receptor residues, stabilizing the antagonist-receptor complex. Removal of this acetate moiety, as in 3-(Deacetoxy)pancuronium, disrupts this interaction and substantially reduces binding energy [6] [8].
Deacetylation—the hydrolytic removal of acetyl ester groups—serves as a fundamental metabolic and synthetic modification strategy for aminosteroid NMBAs. In pancuronium, this process occurs primarily at the C3 position through hepatic microsomal enzymes, yielding 3-hydroxy metabolites as key pharmacologically active breakdown products. Synthetic deacetylation produces analogues like 3-(Deacetoxy)pancuronium for deliberate pharmacological evaluation [1] [8].
The biochemical consequences of deacetylation are profound:
Table 2: Impact of Deacetylation on Neuromuscular Blocking Activity in Aminosteroids
Pharmacological Parameter | Pancuronium | 3-(Deacetoxy)pancuronium | Change Direction | Mechanistic Basis |
---|---|---|---|---|
Receptor Binding Affinity (Kd) | 1.0 (Reference) | 0.15-0.25 | ↓ 4-6 fold | Loss of H-bond at C3 position |
Neuromuscular Blocking Potency (ED95) | 0.05 mg/kg | 0.15-0.25 mg/kg | ↓ 3-5 fold | Reduced receptor occupancy |
Onset Time (to 95% TOF suppression) | 3-4 minutes | 1.5-2.5 minutes | ↓ Faster onset | Lower potency → faster receptor equilibration |
Duration of Action (T25% recovery) | 90-100 minutes | 40-60 minutes | ↓ Shorter | Increased unbound fraction → enhanced renal clearance |
Volume of Distribution | 0.26 L/kg | 0.35-0.40 L/kg | ↑ Increased | Higher hydrophilicity → greater distribution to extracellular water |
Deacetylation profoundly influences pharmacodynamic behavior. While potency decreases, the onset of neuromuscular blockade accelerates significantly. This inverse potency-onset relationship arises because lower-affinity drugs dissociate more rapidly from non-specific binding sites and achieve receptor equilibration faster than high-affinity compounds. Consequently, 3-(Deacetoxy)pancuronium exhibits a 50% faster onset than pancuronium despite requiring higher doses—a phenomenon experimentally confirmed in feline tibialis muscle preparations where the bis-desacetoxy analogue ORG 7931 demonstrated one-fifth the potency but significantly faster onset compared to pancuronium [2] [6].
The systematic exploration of pancuronium analogues originated with the clinical introduction of pancuronium bromide (Pavulon®) by Organon in 1967. Developed by scientists Buckett and Hewitt, pancuronium represented the first commercially successful steroidal NMBA, offering advantages over tubocurarine including reduced histamine release and ganglionic blocking effects. Its molecular design strategically combined a steroid skeleton with acetylcholine-mimetic quaternary ammonium groups, inspired by the natural alkaloid malouetine [1] [7].
Research into structural analogues accelerated in the 1970s-1980s with two primary objectives: 1) reducing cardiovascular side effects (particularly pancuronium's vagolytic tachycardia), and 2) engineering agents with optimized pharmacokinetics for specific surgical scenarios. This era witnessed the development of vecuronium (monoquaternary with 17-deacetylation) and pipecuronium (bis-desacetoxy with modified piperidino groups). Within this context, deacetoxy analogues like 3-(Deacetoxy)pancuronium emerged as strategic intermediates for probing structure-activity relationships [2] [6].
Key milestones in pancuronium analogue research include:
Table 3: Historical Milestones in Pancuronium Analogue Development
Year | Development | Research Entity | Significance |
---|---|---|---|
1964 | Synthesis of pancuronium bromide | Buckett et al. (Organon) | First clinically viable aminosteroid NMBA |
1967 | Pancuronium enters clinical practice (Pavulon®) | Organon | Established steroidal NMBAs as alternatives to benzylisoquinolines |
1975 | Characterization of 3-hydroxy pancuronium metabolite | Hewitt et al. | Identified primary active metabolite with 50% potency of parent |
1980 | Synthesis of vecuronium (monoquaternary analogue) | Durant et al. | Demonstrated reduced cardiovascular effects with modified quaternization |
1988 | Pharmacological profiling of desacetoxy analogues | Marshall et al. | Quantified reduced potency but faster onset of 3-desacetoxy derivatives |
1990s | Development of rocuronium (rapid-onset analogue) | Organon | Applied SAR insights to create fast-onset steroidal NMBA with retained potency |
This analogue research established critical structure-activity principles that guided subsequent NMBA development. The observation that lower potency steroidal compounds could provide faster onset directly informed the design of rocuronium, which strategically incorporates a less basic N-allyl substituent to moderately reduce affinity while achieving rapid onset. Though 3-(Deacetoxy)pancuronium itself did not advance to clinical use, it served as a pivotal pharmacological tool demonstrating that a "nondepolarizing equivalent of suxamethonium"—referencing the ideal rapid-onset/short-duration agent—would likely necessitate lower receptor affinity [2] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7